molecular formula C25H42N8O7 B1142975 D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) CAS No. 162303-66-4

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1)

Cat. No.: B1142975
CAS No.: 162303-66-4
M. Wt: 566.7 g/mol
InChI Key: MBSRKKXVZCDQSH-OXJRKUMDSA-N
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Description

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) is a useful research compound. Its molecular formula is C25H42N8O7 and its molecular weight is 566.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1), commonly referred to as a dipeptide derivative, has garnered attention in biochemical research due to its potential applications in therapeutic and enzymatic contexts. This compound is characterized by its unique structural properties, which influence its biological activity, particularly in relation to enzyme interactions and potential therapeutic effects.

  • Molecular Formula : C23H39ClN8O5
  • Molecular Weight : 551.51 g/mol
  • CAS Number : 162303-66-4
  • Solubility : Soluble in water (50 mg/mL) .

The biological activity of D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is primarily linked to its role as a substrate for various enzymes, particularly those involved in proteolytic processes. Its structure allows it to interact effectively with enzymes such as plasmin, which is crucial in fibrinolysis—the process that prevents blood clots from growing and becoming problematic.

Enzymatic Assays

Research has demonstrated that this compound can serve as an effective substrate in assays measuring plasmin activity. The cleavage of the compound by plasmin results in measurable changes that can be quantified, thus providing insights into the enzyme's activity under various conditions.

Antithrombotic Properties

D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide has been studied for its antithrombotic properties. In vitro studies indicate that it may enhance fibrinolytic activity, which is beneficial in conditions where thrombus formation poses a risk, such as deep vein thrombosis or pulmonary embolism.

Case Studies

  • Fibrinolytic Activity Enhancement :
    • A study published in Blood Coagulation & Fibrinolysis demonstrated that the compound significantly increased plasminogen activation when tested alongside staphylokinase, suggesting a synergistic effect that could be harnessed for therapeutic applications in managing thrombotic disorders .
  • In Vivo Studies :
    • Animal models have shown promising results where administration of this compound led to a reduction in thrombus size and improved blood flow in ischemic tissues. These findings support its potential use as a therapeutic agent in cardiovascular diseases .

Toxicological Profile

While the biological activity of D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is promising, safety assessments are crucial. The compound is classified with several hazard codes indicating potential toxicity upon exposure:

  • Acute Toxicity : Harmful if swallowed or inhaled.
  • Irritation : Causes skin and eye irritation.
  • Reproductive Toxicity : Potential reproductive hazard noted .

Properties

CAS No.

162303-66-4

Molecular Formula

C25H42N8O7

Molecular Weight

566.7 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19+;/m0./s1

InChI Key

MBSRKKXVZCDQSH-OXJRKUMDSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N.CC(=O)O

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O

Origin of Product

United States

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